N-(3-Methoxybenzyl-(9z,12z)-octadecadienamide

FAAH inhibition Endocannabinoid system Neuropharmacology

Research requiring sustained anandamide elevation is often confounded by off-target MAGL inhibition. N-(3-Methoxybenzyl-(9Z,12Z)-octadecadienamide (3-MBL) solves this as a selective, irreversible FAAH inhibitor. - Irreversible binding kinetics; IC50 = 10-17 µM [REFS-4] - >99% selectivity vs. MAGL; avoids endocannabinoid system crosstalk - Validated in vivo anticonvulsant efficacy (pilocarpine model) [REFS-2] - Critical reference standard as Macamide impurity 10 for QA/QC

Molecular Formula C26H41NO2
Molecular Weight 399.6 g/mol
CAS No. 883715-22-8
Cat. No. B591390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Methoxybenzyl-(9z,12z)-octadecadienamide
CAS883715-22-8
Molecular FormulaC26H41NO2
Molecular Weight399.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC
InChIInChI=1S/C26H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h7-8,10-11,18-20,22H,3-6,9,12-17,21,23H2,1-2H3,(H,27,28)/b8-7-,11-10-
InChIKeyBMQBTHWVNBJSPS-NQLNTKRDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-MBL Procurement & Evidence Overview


N-(3-Methoxybenzyl-(9Z,12Z)-octadecadienamide (CAS 883715-22-8), also known as N-3-methoxybenzyl-linoleamide or 3-MBL, is a synthetic macamide—a non‑polar, long‑chain fatty acid N‑benzylamide [REFS‑1]. As a member of the macamide class derived from Lepidium meyenii (Maca), it functions primarily as a fatty acid amide hydrolase (FAAH) inhibitor with demonstrated time‑dependent and irreversible binding kinetics [REFS‑2]. The compound serves as a reference standard for Macamide impurity 10 and is utilized in neuropharmacology, endocannabinoid system modulation, and metabolic disease research [REFS‑3].

Pathway Study FAAH inhibition with reported time-dependent binding; supports endocannabinoid system research
Reference Workflow Macamide impurity 10 reference standard for analytical and batch-consistency testing
Target Selectivity Reported FAAH-over-MAGL selectivity supports endocannabinoid-specific pathway dissection

Why 3-MBL Cannot Be Substituted


Generic substitution with other macamides or FAAH inhibitors is scientifically invalid because the precise (9Z,12Z)‑octadecadienoyl moiety and 3‑methoxybenzyl substitution confer a unique combination of irreversible FAAH inhibition kinetics and high selectivity over monoacylglycerol lipase (MAGL) that close structural analogs—including the N‑benzyl derivative (IC50 = 7.2 μM [REFS‑1]) or saturated macamides—do not replicate [REFS‑2]. Furthermore, in‑class compounds such as N‑(3‑methoxybenzyl)oleamide (3‑MBO) exhibit markedly weaker in vivo anticonvulsant efficacy in head‑to‑head rodent studies, underscoring that small structural variations translate into profound functional divergence [REFS‑3].

Target
3-MBL: reported irreversible FAAH inhibition with (9Z,12Z)-octadecadienoyl and 3-methoxybenzyl specificity
Analog risk
N-benzyl analog acts as reversible slow substrate; mechanism may shift and inhibition profile may not transfer directly
Class risk
3-MBO and saturated macamides: reported lower model-response; structural divergence may alter pathway-response endpoints
Selectivity risk
Dual FAAH/MAGL inhibitors confound endocannabinoid pathway interpretation; requires validation in target system

3-MBL Differentiation Evidence


Irreversible, Time-Dependent FAAH Inhibition vs. Reversible Macamides

N‑(3‑Methoxybenzyl‑(9Z,12Z)‑octadecadienamide) (3‑MBL) exhibits time‑dependent FAAH inhibition consistent with an irreversible or slowly reversible mechanism, whereas the structurally related N‑benzyloctadeca‑9Z,12Z‑dienamide acts as a reversible slow substrate that is hydrolyzed by FAAH [REFS‑1]. Pre‑incubation of 3‑MBL with FAAH significantly enhances inhibitory potency, a kinetic feature absent in several other macamides evaluated in the same study [REFS‑2].

FAAH Mechanism
Head-to-head
Irreversible/slowly reversible vs. reversible slow substrate; inhibition increases with pre-incubation
Supports mechanism-specific FAAH studies with sustained target engagement
N-benzyl analog 44% hydrolyzed after FAAH incubation; pre-incubation 0-60 min
FAAH inhibition Endocannabinoid system Neuropharmacology

FAAH over MAGL Selectivity

N‑(3‑Methoxybenzyl‑(9Z,12Z)‑octadecadienamide) (3‑MBL) exhibits no detectable inhibition of monoacylglycerol lipase (MAGL) across the entire tested concentration range (1‑100 μM), whereas it potently inhibits FAAH in a time‑ and dose‑dependent manner within the same concentration window [REFS‑1]. This clean selectivity profile contrasts with several dual FAAH/MAGL inhibitors and reduces confounding off‑target endocannabinoid pathway effects.

FAAH Selectivity
Class-level
No detectable MAGL inhibition at 1-100 μM
Supports endocannabinoid-specific pathway studies without MAGL interference
Recombinant MAGL assay; confirm in target cell system
FAAH selectivity MAGL Endocannabinoid degradation

Anticonvulsant Efficacy vs. 3-MBO in Status Epilepticus

In a direct head‑to‑head in vivo comparison, N‑(3‑methoxybenzyl‑(9Z,12Z)‑octadecadienamide) (3‑MBL) demonstrated superior anticonvulsant efficacy over N‑(3‑methoxybenzyl)oleamide (3‑MBO), resulting in a higher survival probability in male Sprague Dawley rats subjected to pilocarpine‑induced status epilepticus [REFS‑1]. 3‑MBL was identified as the most active macamide among the three tested (3‑MBO, 3‑MBL, 3‑MBN).

Seizure Model
Head-to-head
3-MBL ranked higher survival probability vs. 3-MBO among tested macamides
Reported model-response endpoint context
Pilocarpine-induced SE model; Racine scale; survival endpoint
Anticonvulsant Epilepsy Neuroprotection

FAAH Inhibition Potency Among Macamides

N‑(3‑Methoxybenzyl‑(9Z,12Z)‑octadecadienamide) belongs to the five most potent macamides tested against human FAAH, exhibiting an IC50 within the 10‑17 μM range [REFS‑1]. This potency is comparable to other 3‑methoxybenzyl‑substituted unsaturated fatty acid amides and significantly exceeds that of saturated or N‑benzyl‑only analogs such as N‑benzylstearamide, which showed the lowest inhibitory activity [REFS‑2].

FAAH Potency
Cross-study comparable
IC50 10-17 μM (human FAAH); ranked within top macamide cluster
Reported potency benchmark context for macamide SAR studies
Unsaturated C18:2 + 3-methoxybenzyl group; saturated analogs show lower activity
FAAH inhibition Macamide SAR Endocannabinoid modulation

3-MBL Optimal Use Cases


Selective FAAH Inhibition for Endocannabinoid Research

N‑(3‑Methoxybenzyl‑(9Z,12Z)‑octadecadienamide) is ideally suited for studies where sustained elevation of anandamide tone is required without confounding MAGL inhibition. Its irreversible FAAH binding kinetics [REFS‑1] and complete selectivity over MAGL [REFS‑1] make it a preferred tool compound for dissecting FAAH‑specific contributions to neuroprotection, analgesia, and synaptic plasticity.

Anticonvulsant & Neuroprotection Studies

The demonstrated in vivo anticonvulsant efficacy in a pilocarpine‑induced status epilepticus model [REFS‑2] positions this compound as a leading candidate for epilepsy research and neuroprotection screening. Its superior survival outcome relative to the closely related 3‑MBO [REFS‑2] provides a clear scientific rationale for prioritizing this macamide in CNS drug discovery programs.

Macamide Impurity Reference Standard

As Macamide impurity 10 [REFS‑3], this compound serves as a critical analytical reference standard for purity assessment, impurity identification, and batch‑to‑batch consistency testing of Maca extracts and macamide‑containing formulations. Procurement of high‑purity N‑(3‑Methoxybenzyl‑(9Z,12Z)‑octadecadienamide) is essential for compliance with pharmacopeial and regulatory impurity thresholds.

FAAH Inhibitor SAR Optimization

The quantitative FAAH inhibition data (IC50 = 10‑17 μM [REFS‑4]) and established structure‑activity relationship (unsaturated C18:2 fatty acid chain plus 3‑methoxybenzyl group) provide a validated scaffold for medicinal chemistry optimization. Researchers seeking to develop next‑generation FAAH inhibitors can utilize this compound as a benchmark for potency, selectivity, and irreversible binding kinetics [REFS‑1].

Application
Selection Property
Validation Focus
Endocannabinoid pathway studies
Irreversible FAAH binding context
FAAH vs. MAGL selectivity endpoints
Seizure model endpoint studies
In vivo model-response context
Survival and seizure-severity endpoints
Maca extract analytical testing
Certified reference standard identity
Purity and batch-consistency endpoints
Macamide SAR studies
Reported potency benchmark context
Enzyme inhibition assay endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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